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Compound of Interest

Compound Name: Propionyl bromide

Cat. No.: B1346559 Get Quote

For researchers and professionals in the fields of organic synthesis and drug development, a

thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR)

spectroscopy is paramount for accurate structural elucidation. This guide provides a detailed

analysis of the 1H NMR spectrum of propionyl bromide, comparing it with related acyl

compounds to highlight the influence of the acyl substituent on proton chemical shifts.

Comparison of 1H NMR Data
The 1H NMR spectrum of propionyl bromide is characterized by two distinct signals

corresponding to the methylene (-CH2-) and methyl (-CH3) protons of the propionyl group. To

understand the electronic effect of the bromine atom, it is instructive to compare its spectrum

with those of similar compounds like propionyl chloride and propionic anhydride. The table

below summarizes the key 1H NMR spectral data for these compounds, all recorded in

deuterated chloroform (CDCl3).

Compound Functional Group
Methylene (-CH2-)
Chemical Shift (δ,
ppm)

Methyl (-CH3-)
Chemical Shift (δ,
ppm)

Propionyl Bromide Acyl Bromide 3.03 1.22[1]

Propionyl Chloride Acyl Chloride 2.93[1] 1.24[1]

Propionic Anhydride Acid Anhydride 2.49 1.16
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The data clearly indicates that the electronegativity of the substituent on the carbonyl group

significantly influences the chemical shift of the adjacent methylene protons. The downfield shift

of the -CH2- protons in propionyl bromide (3.03 ppm) compared to propionyl chloride (2.93

ppm) and propionic anhydride (2.49 ppm) can be attributed to the deshielding effect of the

bromine atom.

Experimental Protocol
The following is a general protocol for the acquisition of a 1H NMR spectrum of a reactive acyl

halide like propionyl bromide.

1. Sample Preparation:

Due to the reactivity and moisture sensitivity of acyl halides, all glassware must be

thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

In a nitrogen-filled glove box or glove bag, add approximately 0.5 mL of deuterated

chloroform (CDCl3), previously dried over molecular sieves, to a clean and dry NMR tube.

Using a microsyringe, carefully add 1-2 drops of propionyl bromide to the NMR tube.

Cap the NMR tube securely.

2. NMR Data Acquisition:

The 1H NMR spectrum is acquired on a standard NMR spectrometer, for example, at a

frequency of 300 MHz.

A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-

noise ratio.

The spectrum is typically referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or to

an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
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To further aid in the interpretation of the 1H NMR spectrum, the following diagrams, generated

using the DOT language, illustrate the molecular structure and the spin-spin coupling pattern of

propionyl bromide.
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Caption: Molecular structure of propionyl bromide.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b1346559?utm_src=pdf-body
https://www.benchchem.com/product/b1346559?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methylene (-CH2-) Protons Methyl (-CH3-) Protons

Quartet Triplet

J-coupling

cluster_ch3

cluster_ch2

Click to download full resolution via product page

Caption: Spin-spin splitting pattern in propionyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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